![molecular formula C6H4N2 B14697948 Bicyclo[1.1.0]butane-1,3-dicarbonitrile CAS No. 27184-67-4](/img/structure/B14697948.png)
Bicyclo[1.1.0]butane-1,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[110]butane-1,3-dicarbonitrile is a highly strained bicyclic compound characterized by its unique structure, which consists of two cyclopropane rings fused through a common carbon-carbon bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.0]butane-1,3-dicarbonitrile typically involves the formation of the strained bicyclic core followed by the introduction of the dicarbonitrile groups. One common method is the cyclization of a suitable precursor, such as a cyclopropyl carbanion, onto a halomethyl substituent. This reaction often requires strong bases and specific reaction conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost associated with its synthesis. advancements in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have shown promise in enabling more efficient and scalable production .
化学反応の分析
Types of Reactions
Bicyclo[1.1.0]butane-1,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic compounds.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving the bridgehead carbons.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents that can stabilize the intermediates formed during the reactions .
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.0]butane derivatives, which can be further functionalized for specific applications .
科学的研究の応用
Bicyclo[1.1.0]butane-1,3-dicarbonitrile has several scientific research applications:
作用機序
The mechanism by which bicyclo[1.1.0]butane-1,3-dicarbonitrile exerts its effects is primarily through the release of strain energy upon reaction. This strain release drives the formation of new bonds and the generation of reactive intermediates, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.0]butane: A simpler analog without the dicarbonitrile groups, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, which exhibits different reactivity due to the presence of the nitrogen atom.
Bicyclo[1.1.1]pentane: A related compound with an additional carbon atom in the ring, leading to different strain and reactivity properties.
Uniqueness
Bicyclo[1.1.0]butane-1,3-dicarbonitrile is unique due to the presence of the dicarbonitrile groups, which introduce additional functionalization possibilities and influence the compound’s reactivity and applications. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science .
特性
CAS番号 |
27184-67-4 |
|---|---|
分子式 |
C6H4N2 |
分子量 |
104.11 g/mol |
IUPAC名 |
bicyclo[1.1.0]butane-1,3-dicarbonitrile |
InChI |
InChI=1S/C6H4N2/c7-3-5-1-6(5,2-5)4-8/h1-2H2 |
InChIキー |
MPZGGKFUZXVBCL-UHFFFAOYSA-N |
正規SMILES |
C1C2(C1(C2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



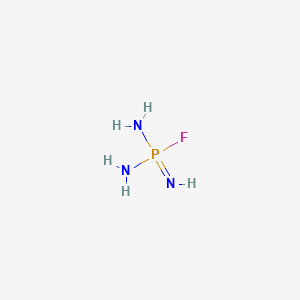
![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)

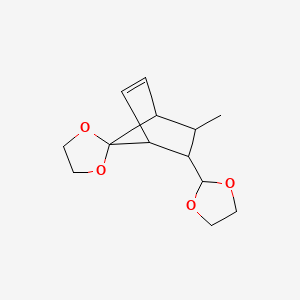
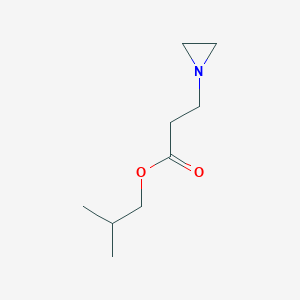
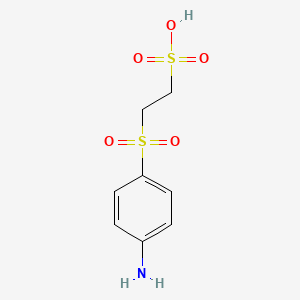



![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
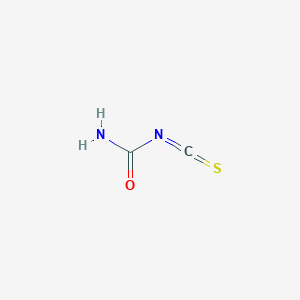
![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)

